molecular formula C15H11FN2O2S B2615912 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946263-17-8

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2615912
CAS No.: 946263-17-8
M. Wt: 302.32
InChI Key: QDVDLVRIJSMNPA-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and a thiophenyl-isoxazole moiety

Mechanism of Action

Target of Action

The primary targets of the compound 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the isoxazole-thiophene intermediate with a fluoro-substituted benzamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluoro group could yield various substituted benzamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(isoxazol-3-yl)methyl)benzamide: Lacks the thiophene group, which may affect its biological activity.

    N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Lacks the fluoro group, potentially altering its reactivity and interactions.

Uniqueness

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both the fluoro and thiophene groups, which can impart distinct electronic and steric properties. These features may enhance its binding affinity to specific targets or its stability under certain conditions, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-5-2-1-4-11(12)15(19)17-9-10-8-13(20-18-10)14-6-3-7-21-14/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVDLVRIJSMNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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